molecular formula C18H34O2Si B13691568 Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane

Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane

Cat. No.: B13691568
M. Wt: 310.5 g/mol
InChI Key: WFAUTZSRKFOGDB-UHFFFAOYSA-N
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Description

Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane is a silane derivative characterized by a terminal alkyne group, a tetrahydro-2H-pyran-2-yloxy (THP) protecting group, and a trimethylsilyl moiety. Its molecular formula is C₁₈H₃₆O₂Si, and it is structurally designed for applications in organic synthesis, particularly where protected hydroxyl groups and alkyne reactivity are required . The THP group provides acid-labile protection for the hydroxyl functionality, while the alkyne enables click chemistry or cross-coupling reactions.

Properties

Molecular Formula

C18H34O2Si

Molecular Weight

310.5 g/mol

IUPAC Name

trimethyl-[10-(oxan-2-yloxy)dec-1-ynyl]silane

InChI

InChI=1S/C18H34O2Si/c1-21(2,3)17-13-9-7-5-4-6-8-11-15-19-18-14-10-12-16-20-18/h18H,4-12,14-16H2,1-3H3

InChI Key

WFAUTZSRKFOGDB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCCCCCCCCOC1CCCCO1

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane typically involves the coupling of a trimethylsilyl-protected acetylene derivative with a suitably functionalized tetrahydro-2H-pyran ether containing a brominated alkyl chain. The key reaction is a nucleophilic substitution or cross-coupling that links the trimethylsilylacetylene moiety to the tetrahydropyranyl-protected alkoxy chain.

Detailed Preparation Method

Starting Materials

Reaction Conditions

  • Catalyst : Catalytic amounts of p-toluenesulfonic acid are used to facilitate the coupling reaction.
  • Solvent : Typically anhydrous organic solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) are employed.
  • Temperature : Room temperature to mild heating conditions are sufficient.
  • Purification : The product is purified by silica gel column chromatography to achieve high purity.

Reaction Summary

The reaction proceeds by nucleophilic substitution of the bromide in 2-(8-bromooctoxy)-tetrahydro-2H-pyran with the acetylide anion derived from (trimethylsilyl)acetylene under acidic catalysis, yielding this compound in approximately 94% yield after purification.

Alternative Catalytic Systems and Variations

While the primary method employs p-toluenesulfonic acid, literature reports demonstrate that Lewis acids such as aluminum chloride (AlCl3), iron(III) chloride (FeCl3), indium(III) chloride (InCl3), and tin(IV) triflate (Sn(OTf)2) can catalyze related silane coupling reactions involving tetrahydropyranyl ethers and silanes, albeit with varying yields and reaction times. These catalysts facilitate the formation of Si–C bonds under mild conditions, and optimization of catalyst loading and reaction time can improve yield and selectivity.

Stepwise Synthetic Scheme

Step Reagents & Conditions Description Yield (%)
1 Alcohol + Dihydropyran (DHP), p-toluenesulfonic acid, dry THF, room temp, 4 h Protection of hydroxyl group as tetrahydropyranyl ether Quantitative (assumed)
2 2-(8-Bromooctoxy)-tetrahydro-2H-pyran + (Trimethylsilyl)acetylene, p-toluenesulfonic acid, organic solvent, room temp Coupling to form this compound 94
3 Purification by silica gel chromatography Isolation of pure product

Mechanistic Insights

The reaction mechanism involves:

  • Generation of the acetylide nucleophile from (trimethylsilyl)acetylene under acidic conditions.
  • Nucleophilic attack on the alkyl bromide carbon of the tetrahydropyranyl-protected bromoalkyl ether.
  • Formation of the carbon–carbon bond linking the silane moiety to the protected alkoxy chain.
  • The tetrahydro-2H-pyran group serves as a protecting group for the hydroxyl functionality, preventing side reactions during coupling.

Related Compounds and Structural Variations

Several structurally related silane compounds have been synthesized using similar methodologies, differing mainly in the length of the alkyl chain or the nature of the alkoxy substituent:

Compound Name Molecular Formula Unique Structural Features Typical Use
Trimethyl[6-(tetrahydro-2H-pyran-2-yloxy)-1-hexynyl]silane C16H30O2Si Shorter carbon chain (6 carbons) Similar synthetic building block
Trimethyl[4-(tetrahydro-2H-pyran-2-yloxy)-1-butynyl]silane C14H26O2Si Even shorter chain (4 carbons) Different reactivity profile
Trimethyl[10-(octyloxy)-1-decynyl]silane C18H38O2Si Alkoxy group without pyran protection Potentially different biological activity

These analogs highlight the flexibility of the synthetic approach and the impact of chain length and protecting groups on reactivity and application.

Summary Table of Preparation Methods

Parameter Description
Starting Materials (Trimethylsilyl)acetylene, 2-(8-bromooctoxy)-tetrahydro-2H-pyran
Catalysts p-Toluenesulfonic acid (primary), Lewis acids (AlCl3, FeCl3, InCl3, Sn(OTf)2) (alternatives)
Solvents Dry THF, CH2Cl2
Temperature Room temperature to mild heating
Reaction Time 4 hours (typical)
Purification Silica gel column chromatography
Yield Up to 94%

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions for Silylation

CatalystSolventTemperatureYield (%)
AlCl₃ (0.05 eq)CH₂Cl₂0°C → RT91
Sn(OTf)₂CH₂Cl₂0°C → RT81
FeCl₃CH₂Cl₂0°C → RT60

Data adapted from Lewis acid-catalyzed silylation studies .

Reaction with Lewis Acids

The THP-protected silane participates in deprotection-silylation cascades when exposed to Lewis acids. For example:

  • AlCl₃ facilitates cleavage of the THP group, generating a reactive alkoxide intermediate.

  • Subsequent silylation occurs at the terminal alkyne, forming stable silyl ethers or silane derivatives .

Mechanistic Highlights:

  • THP Deprotection :
    AlCl₃ coordinates to the THP oxygen, weakening the C–O bond and enabling hydrolysis or transetherification.

  • Silyl Transfer :
    The activated alkyne undergoes nucleophilic attack by the silane reagent, forming a covalent Si–C bond.

Functional Group Transformations

The compound’s triple bond allows further modifications:

  • Hydrogenation :
    Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the alkyne to a cis-alkene.

  • Cycloadditions :
    Participates in [2+2] or [4+2] cycloadditions with dienes or ketenes under thermal or photochemical conditions.

Stability and Reactivity Trends

  • Thermal Stability :
    Stable up to 150°C in inert atmospheres but prone to desilylation above 200°C.

  • Solvent Effects :
    Reactions in polar aprotic solvents (e.g., CH₃CN) show accelerated kinetics compared to nonpolar media .

Scientific Research Applications

Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane is a silane compound featuring a trimethylsilyl group and a tetrahydro-2H-pyran moiety in its structure. It is a building block in synthesizing complex organosilicon compounds. This colorless oil is known for its stability and reactivity in various chemical processes.

Applications in Organic Synthesis and Material Science

This compound is used primarily in organic synthesis and material science.

Synthesis:

  • It serves as a building block for creating more complex organosilicon compounds.
  • It can be synthesized from (trimethylsilyl)acetylene and tetrahydro-2H-pyran derivatives. For example, reacting (trimethylsilyl)acetylene with 2-(8-bromooctoxy)-tetrahydro-2H-pyran in the presence of p-toluenesulfonic acid yields the silane with high purity (94%) after purification.

Potential Biological Activity:

  • This compound can modify biological molecules and act as a precursor for compounds with anti-inflammatory and anticancer activities.
  • Derivatives of this compound may inhibit osteoclast formation, which is important in treating bone-related diseases .

Structural Analogues

Several compounds share structural similarities with this compound.

Compound NameStructureUnique Features
Trimethyl[6-(tetrahydro-2H-pyran-2-yloxy)-1-hexynyl]silaneC16H30O2SiDifferent carbon chain length; used in similar synthetic pathways.
Trimethyl[4-(tetrahydro-2H-pyran-2-yloxy)-1-butynyl]silaneC14H26O2SiShorter carbon chain, which may lead to different reactivity profiles.
Trimethyl[10-(octyloxy)-1-decynyl]silaneC18H38O2SiVariation in the alkoxy group, which has the potential for different biological activities.

Mechanism of Action

The mechanism by which Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. Additionally, the tetrahydro-2H-pyran-2-yloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and analogous silane derivatives:

Compound Name CAS Number Molecular Formula Key Functional Groups Synthesis Method (if available) Reference
Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane Not provided C₁₈H₃₆O₂Si Alkyne, THP-protected hydroxyl, trimethylsilyl Not detailed in evidence
Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decenyl]silane, (E) 106094-33-1 C₁₈H₃₈O₂Si Alkene (E), THP-protected hydroxyl, trimethylsilyl Not detailed in evidence
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane 159087-46-4 C₁₁H₂₁BO₂Si Ethynyl, boronate ester, trimethylsilyl K₂CO₃ in 1,2-dimethoxyethane at 50°C (92% yield)
Silane, trimethyl(octadecyloxy)- 18748-98-6 C₂₁H₄₄OSi Octadecyloxy, trimethylsilyl Not detailed in evidence
3-Trimethylsilyl-2H-1-benzopyran Not provided C₁₂H₁₄OSi Benzopyran ring, trimethylsilyl BF₃ etherate in CH₂Cl₂ under reflux (16 h)
Key Observations:

Alkyne vs. Alkene Reactivity : The target compound’s alkyne group distinguishes it from the (E)-decenyl variant in , which contains a double bond. Alkynes are more reactive in click chemistry (e.g., azide-alkyne cycloaddition), while alkenes are suited for hydrogenation or epoxidation .

Boron vs. THP Functionality : The boronate ester in ’s compound enables Suzuki-Miyaura cross-coupling, contrasting with the THP group’s role in hydroxyl protection .

Alkyl Chain Length : The octadecyloxy derivative () lacks unsaturated bonds or protective groups, suggesting applications in surface modification or as a hydrophobic agent .

Physical Properties

  • Molecular Weight : The target compound (312.57 g/mol) is heavier than the boron derivative (224.18 g/mol) but lighter than the octadecyloxy variant (340.65 g/mol).
  • Solubility : The THP and alkyne groups in the target compound likely enhance solubility in polar aprotic solvents (e.g., THF, DMF), whereas the octadecyloxy derivative is more lipophilic.

Biological Activity

Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane is a silane compound with the molecular formula C12H24O3SiC_{12}H_{24}O_3Si. It features a trimethylsilyl group and a tetrahydro-2H-pyran moiety, which contribute to its unique properties and potential biological activities. This compound is primarily recognized for its role as a versatile building block in the synthesis of more complex organosilicon compounds, and it appears as a colorless oil.

Synthesis

The synthesis of this compound typically involves the reaction of (trimethylsilyl)acetylene with tetrahydro-2H-pyran derivatives. A notable method includes reacting (trimethylsilyl)acetylene with 2-(8-bromooctoxy)-tetrahydro-2H-pyran in the presence of catalytic amounts of p-toluenesulfonic acid, yielding high purity and yield (94%) through purification methods like silica gel column chromatography.

This compound has been studied for its potential biological activities, particularly in modifying biological molecules. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer properties. One significant finding is its ability to inhibit osteoclast formation, which is crucial in bone resorption processes. This suggests its potential utility in treating bone-related diseases such as osteoporosis.

Case Studies

  • Osteoclast Inhibition :
    • A study demonstrated that derivatives of this compound could significantly inhibit the formation of osteoclasts in vitro, indicating a promising avenue for therapeutic applications in bone health.
  • Anticancer Activity :
    • Preliminary investigations into the anticancer effects of this compound have shown that it may induce apoptosis in certain cancer cell lines. Further studies are required to elucidate the specific pathways involved.

Comparative Analysis with Similar Compounds

To understand the biological activity better, it is useful to compare this compound with structurally similar compounds:

Compound NameStructureUnique Features
Trimethyl[6-(tetrahydro-2H-pyran-2-yloxy)-1-hexynyl]silaneC16H30O2SiDifferent carbon chain length; used in similar synthetic pathways.
Trimethyl[4-(tetrahydro-2H-pyran-2-yloxy)-1-butynyl]silaneC14H26O2SiShorter carbon chain; may exhibit different reactivity profiles.
Trimethyl[10-(octyloxy)-1-decynyl]silaneC18H38O2SiVariation in alkoxy group; potential for different biological activities.

This table highlights how minor structural variations can lead to significant differences in biological properties and applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to introduce the tetrahydro-2H-pyran-2-yl (THP) protecting group in organosilane compounds like Trimethyl[10-...]silane?

  • Methodological Answer : The THP group is typically introduced via acid-catalyzed reaction of dihydropyran with a hydroxyl-containing precursor. For example, in analogous silane syntheses, THF is used as the solvent, with catalytic p-toluenesulfonic acid (p-TsOH) or pyridinium triflate to promote the reaction . After completion, the product is purified via column chromatography to remove unreacted dihydropyran and acid residues.

Q. Which spectroscopic techniques are prioritized for structural elucidation of Trimethyl[10-...]silane?

  • Methodological Answer :

  • 1H/13C NMR : Key for identifying the trimethylsilyl group (δ ~0.1 ppm for CH3) and THP ether signals (δ 3.3–4.5 ppm for oxymethine protons) .
  • IR Spectroscopy : Confirms the alkyne stretch (C≡C, ~2100–2260 cm⁻¹) and THP ether C-O-C (1050–1150 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

Q. What solvents and bases are optimal for alkylation or silylation steps in related organosilane syntheses?

  • Methodological Answer :

  • Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) are common for their inertness and ability to dissolve silane intermediates .
  • Bases : Triethylamine (Et3N) or 1,8-diazabicycloundec-7-ene (DBU) are used to scavenge HCl during silylation .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-silylation or alkyne oligomerization) be mitigated during synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain reactions at 0–25°C to suppress alkyne oligomerization .
  • Stoichiometry : Use a slight excess (1.2–1.5 equiv) of trimethylsilyl chloride to minimize unreacted alkyne while avoiding over-silylation .
  • Reaction Monitoring : Thin-layer chromatography (TLC) or in situ IR tracks progress; quenching with aqueous NaHCO3 halts the reaction .

Q. How do researchers resolve discrepancies in NMR data caused by diastereomeric impurities from the THP group?

  • Methodological Answer :

  • Chiral Derivatization : Convert diastereomers into separable derivatives using chiral auxiliaries (e.g., Mosher’s acid) .
  • 2D NMR (NOESY/ROESY) : Identifies spatial proximity of protons to distinguish stereoisomers .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB .

Q. What mechanistic insights explain the steric effects of the trimethylsilyl group on alkyne reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Shielding : The bulky trimethylsilyl group hinders alkyne coordination to metal catalysts (e.g., Pd or Cu), necessitating deprotection (e.g., using TBAF) before Sonogashira couplings .
  • Catalyst Optimization : Bulky ligands (e.g., XPhos) or elevated temperatures improve reaction rates in sterically hindered systems .

Data Contradiction Analysis

Q. How should researchers address conflicting IR data (e.g., missing alkyne stretches) in Trimethyl[10-...]silane characterization?

  • Methodological Answer :

  • Sample Purity : Re-purify via column chromatography to remove non-alkyne impurities .
  • Alternative Techniques : Use Raman spectroscopy (less sensitive to solvent interference) or X-ray crystallography to confirm alkyne presence .

Q. What experimental adjustments resolve low yields in the final deprotection step of the THP group?

  • Methodological Answer :

  • Acid Selection : Replace aqueous HCl with PPTS (pyridinium p-toluenesulfonate) in methanol for milder conditions .
  • Kinetic Monitoring : Use TLC (visualized with CAM stain) to optimize reaction time and avoid over-acidification .

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